2,4-dimethoxy-N-(1-phenylethyl)benzamide
Description
2,4-dimethoxy-N-(1-phenylethyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(13-7-5-4-6-8-13)18-17(19)15-10-9-14(20-2)11-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
InChI Key |
KMOQQUTWLOKNES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-(1-phenylethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 1-phenylethylamine. The reaction is carried out under specific conditions, often involving the use of coupling agents and solvents to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-dimethoxy-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dimethoxy-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its interaction with bacterial cell membranes and inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
2,4-dimethoxy-N-(1-phenylethyl)benzamide can be compared with other benzamide derivatives, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity . The unique combination of methoxy groups and the phenylethylamine moiety in this compound contributes to its distinct properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
